molecular formula C9H14O6 B14242944 Pentanoic acid, 4,5-bis(acetyloxy)- CAS No. 259154-20-6

Pentanoic acid, 4,5-bis(acetyloxy)-

Cat. No.: B14242944
CAS No.: 259154-20-6
M. Wt: 218.20 g/mol
InChI Key: QJTDOXWCBJIJBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,5-bis(acetyloxy)- can be achieved through the esterification of 4,5-dihydroxypentanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetoxy groups.

Industrial Production Methods

On an industrial scale, the production of pentanoic acid, 4,5-bis(acetyloxy)- involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to produce the compound in large quantities with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,5-dihydroxypentanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, forming 4,5-dihydroxypentanoic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of ester groups.

Major Products

    Hydrolysis: 4,5-dihydroxypentanoic acid and acetic acid.

    Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: 4,5-dihydroxypentanoic acid.

Scientific Research Applications

Pentanoic acid, 4,5-bis(acetyloxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in esterification reactions.

    Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 4,5-bis(acetyloxy)- involves its hydrolysis to release 4,5-dihydroxypentanoic acid and acetic acid. The released dihydroxypentanoic acid can participate in various biochemical pathways, potentially exerting biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to release acetic acid suggests it may influence acetylation processes in cells.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxypentanoic acid: The parent compound, which lacks the acetoxy groups.

    4,5-Diacetoxypentanoic acid: Another esterified derivative with similar properties.

    Pentanoic acid: The simplest form of the compound without any hydroxyl or acetoxy groups.

Uniqueness

Pentanoic acid, 4,5-bis(acetyloxy)- is unique due to its dual acetoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis to release acetic acid and dihydroxypentanoic acid makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

259154-20-6

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

4,5-diacetyloxypentanoic acid

InChI

InChI=1S/C9H14O6/c1-6(10)14-5-8(15-7(2)11)3-4-9(12)13/h8H,3-5H2,1-2H3,(H,12,13)

InChI Key

QJTDOXWCBJIJBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CCC(=O)O)OC(=O)C

Origin of Product

United States

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